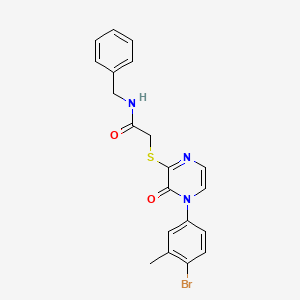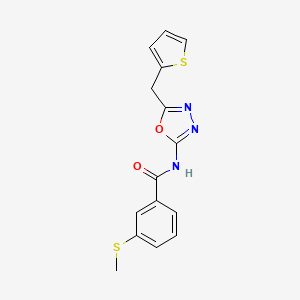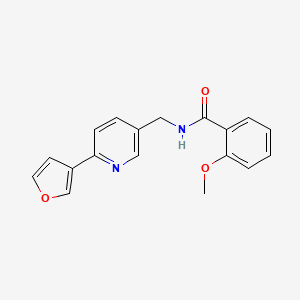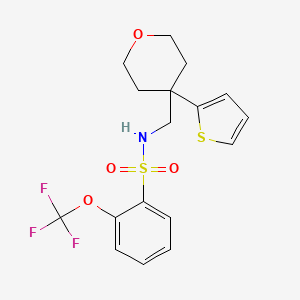![molecular formula C24H19BrClN3O2S B2984589 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide CAS No. 422287-34-1](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of quinazolinone derivatives, including those related to the compound . One study outlines the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions. This process involves the use of bromobenzoquinazolinones and either 1-substituted piperazines or mercaptans, highlighting the compound's potential for anticancer activity based on its structural properties (Nowak et al., 2015).
Biological Activities
Several studies have explored the biological activities of quinazolinone derivatives, offering insights into their potential applications:
Anticancer Properties : A study demonstrated that specific derivatives exhibit significant anticancer activity, particularly against HT29 and HCT116 cell lines, suggesting the compound's utility in developing novel anticancer agents (Nowak et al., 2015).
Antiviral Activities : Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques were evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This indicates the potential of quinazolinone derivatives in treating viral infections (Selvam et al., 2007).
Antimicrobial Activity : Some quinazolinone derivatives have shown promising antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. For instance, certain Schiff base and 4-thiazolidinone derivatives demonstrated significant activity against bacteria and fungi (Patel et al., 2010).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]benzamide, which is synthesized from 4-chloroacetophenone and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "4-chloroacetophenone", "benzoyl chloride", "sodium sulfide", "bromine", "2-chloroethylamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "triethylamine", "dimethylformamide (DMF)", "chloroform", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "Step 1: Conversion of 2-aminobenzoic acid to 2-chlorobenzamide using thionyl chloride and triethylamine in chloroform.", "Step 2: Conversion of 2-chlorobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline using sodium sulfide and bromine in DMF.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]benzamide:", "Step 1: Conversion of 4-chloroacetophenone to 4-chloro-α-benzoylacetone using benzoyl chloride and aluminum chloride in chloroform.", "Step 2: Conversion of 4-chloro-α-benzoylacetone to N-[2-(4-chlorophenyl)ethyl]benzamide using 2-chloroethylamine hydrochloride and triethylamine in DMF.", "Coupling of the two intermediates to form the final product:", "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]benzamide in DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and triethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the final product using column chromatography and recrystallization from water." ] } | |
CAS番号 |
422287-34-1 |
製品名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide |
分子式 |
C24H19BrClN3O2S |
分子量 |
528.85 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32) |
InChIキー |
CZPHNAOOWKPDPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)
![1-[4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2984510.png)
![5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B2984511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2984516.png)


![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)
